Product packaging for Diisopropylaniline(Cat. No.:CAS No. 24544-04-5)

Diisopropylaniline

Número de catálogo: B050358
Número CAS: 24544-04-5
Peso molecular: 177.29 g/mol
Clave InChI: WKBALTUBRZPIPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,6-Diisopropylaniline is a sterically hindered aniline derivative of paramount importance in coordination chemistry and catalysis research. Its primary research value lies in its role as a crucial precursor for the synthesis of bulky, electron-rich ligand systems, most notably N-heterocyclic carbenes (NHCs) and phosphines. The two isopropyl groups in the ortho positions create a significant steric shield around the nitrogen atom, which profoundly influences the coordination geometry and electronic properties of the resulting metal complexes. This steric bulk prevents dimerization and decomposition of reactive intermediates, leading to highly active and stable catalysts, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig aminations) and olefin metathesis. Furthermore, this compound is extensively utilized in materials science for the development of organic electronic materials and as a building block for frustrated Lewis pairs (FLPs) in small molecule activation studies. Its mechanism of action is defined by its ability to fine-tune the steric and electronic environment at a metal center, thereby controlling catalytic activity, selectivity, and longevity. Researchers value 2,6-Diisopropylaniline for enabling the exploration of novel reaction pathways and the development of more efficient and sustainable catalytic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B050358 Diisopropylaniline CAS No. 24544-04-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBALTUBRZPIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022279
Record name 2,6-Diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Diisopropylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00479 [mmHg]
Record name 2,6-Diisopropylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

24544-04-5
Record name 2,6-Diisopropylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24544-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diisopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROPYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190BG0089I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2,6 Diisopropylaniline

Alkylation Reactions for 2,6-Diisopropylaniline Synthesis

Alkylation of the aniline (B41778) ring at the ortho positions with isopropyl groups from propylene (B89431) is the most direct route to 2,6-DIPA. The reaction is a consecutive process where aniline is first mono-alkylated to form 2-isopropylaniline, which then undergoes a second alkylation to yield the target 2,6-diisopropylaniline.

High-pressure liquid-phase alkylation is a well-established method for synthesizing 2,6-DIPA. scribd.com This process typically requires elevated temperatures and pressures to facilitate the reaction between liquid aniline and gaseous propylene in the presence of a suitable catalyst.

The choice of catalyst is critical in liquid-phase alkylation to ensure high conversion of aniline and high selectivity towards the 2,6-disubstituted product over other isomers and byproducts. One effective catalytic system involves the use of aniline aluminum, which is formed in situ by the reaction of aniline with aluminum foil. scribd.com

Research has focused on optimizing the amount of catalyst to maximize product yield. Studies have shown that the conversion of aniline increases with the amount of aluminum foil used, up to a certain point. For instance, in one study, the optimal amount of catalyst was determined to be 5g of aluminum foil in a 0.5L autoclave. scribd.com

Effect of Catalyst Amount on Aniline Alkylation
Aluminum Foil (g)Aniline Conversion (%)2,6-DIPA Selectivity (%)
214.1118.50
626.5026.26
830.2024.30
1039.0813.50

The efficiency of the liquid-phase synthesis of 2,6-DIPA is highly dependent on several key reaction parameters, including temperature, pressure, the molar ratio of reactants, and reaction time.

Temperature: The reaction is typically conducted at high temperatures. Optimal conditions have been identified in the range of 280-290°C. scribd.com Below 280°C, the reaction rate is significantly slower. Temperatures can be pushed higher, to between 300°C and 400°C, particularly under supercritical conditions, to further increase reaction rates and conversions. google.com

Pressure: High pressure is beneficial for the alkylation process. researchgate.net The reaction is often carried out under high-pressure conditions, with pressures ranging from 6 MPa to 12 MPa being utilized, especially in supercritical fluid technology. google.com One study noted that using aluminum chloride as a catalyst required conditions of 300°C and 25 MPa. google.com

Molar Ratios: The stoichiometry of the reaction theoretically requires two moles of propylene for every one mole of aniline. google.com To improve selectivity for the desired 2,6-DIPA, an excess of propylene is often used. Experimental studies have found that a molar ratio of aniline to propylene of 1:2 is preferential. scribd.com Ratios of propylene to aniline can be increased to 1.5-3:1 to enhance selectivity and reaction rates. google.com

Reaction Time: The duration of the reaction influences both the conversion of aniline and the selectivity for 2,6-DIPA. Longer reaction times generally lead to higher aniline conversion. However, selectivity for 2,6-DIPA may decrease after an optimal time due to the formation of byproducts. Studies have shown that a reaction time of 1 to 5 hours is effective. scribd.com In some systems, particularly those using high-pressure jet reactors, reaction times of 6-8 hours have been investigated to achieve high conversion rates. researchgate.net

Effect of Reaction Time on Aniline Alkylation
Reaction Time (h)Aniline Conversion (%)2,6-DIPA Selectivity (%)
259.7728.37
4-≥50
5>80>50
6--

Process intensification aims to improve manufacturing efficiency by designing more compact and efficient reactors. mdpi.com For the synthesis of 2,6-DIPA, the use of a high-pressure liquid jet reactor (LJR) has been studied as an alternative to conventional autoclave reactors. researchgate.net The LJR enhances the mass transfer between the gas (propylene) and liquid (aniline) phases, which can be a limiting factor in standard tank reactors. google.comresearchgate.net

Comparative studies have demonstrated that under the same reaction conditions, both the conversion of aniline and the selectivity to 2,6-DIPA are approximately 20% higher in an LJR compared to an autoclave. researchgate.net Using an LJR under optimal conditions (300-310°C, 6-8 hours, liquid circulation rate of 10-12 times/h), an aniline conversion of over 80% and a 2,6-DIPA selectivity of over 40% can be achieved. researchgate.net

Performance Comparison: LJR vs. Autoclave Reactor
ParameterHigh-Pressure Liquid Jet Reactor (LJR)Autoclave Reactor
Aniline Conversion>80%~60% (estimated 20% lower than LJR)
2,6-DIPA Selectivity>40%~20% (estimated 20% lower than LJR)

Gas-phase alkylation represents an alternative synthetic route, where vaporized aniline and propylene react over a solid catalyst bed. This approach can offer advantages in terms of continuous processing and easier catalyst separation.

Heterogeneous catalysis is central to gas-phase reactions, involving solid catalysts that facilitate the reaction between gaseous reactants. fraunhofer.de For the gas-phase alkylation of aniline, catalysts such as molecular sieves have been explored. scribd.com However, this method has faced significant challenges, primarily poor selectivity for 2,6-DIPA, which makes the separation and purification of the product difficult and less economically viable compared to the liquid-phase process. scribd.com Another approach involves using catalysts like attapulgite (B1143926) clay impregnated with iron oxide, which has been studied for the alkylation of aniline with ethanol (B145695), a related but distinct process. researchgate.net The development of highly selective heterogeneous catalysts remains a key research objective for making the gas-phase alkylation of aniline with propylene a competitive industrial method.

Homogeneous Catalytic Alkylation in Supercritical Media

A modern approach to synthesizing 2,6-Diisopropylaniline (2,6-DIPA) involves the homogeneous catalytic alkylation of aniline with propylene in a supercritical state google.com. This method transforms the traditional liquid-phase alkylation into a homogeneous phase reaction by utilizing the unique properties of supercritical fluids google.com. Under these conditions, the propylene, aniline, and catalyst are fully dissolved, creating a single phase that enhances reaction kinetics google.com.

This technique allows for higher reaction temperatures, which in turn increases reaction rates and conversions, effectively shortening the required reaction time google.com. A key advantage is the ability to use a molar ratio of propylene to aniline that is higher than the theoretical requirement. This excess of the alkylating agent boosts selectivity towards the desired 2,6-disubstituted product google.com. Consequently, this process reduces side reactions and significantly increases the total yield of 2,6-DIPA in a simplified operation google.com. Studies have achieved aniline conversion rates exceeding 80% with a selectivity for 2,6-diisopropylaniline greater than 50% under optimized conditions of 280-290°C and a reaction time of 1 to 5 hours scribd.com.

Amination Reactions for 2,6-Diisopropylaniline Synthesis

Amination reactions provide an alternative and significant pathway for the synthesis of 2,6-Diisopropylaniline.

Gas Phase Catalytic Amination of 2,6-Diisopropylphenol

The gas-phase catalytic amination of 2,6-diisopropylphenol (2,6-DIPP) stands as a primary method for producing 2,6-DIPA researchgate.net. This process involves the reaction of 2,6-DIPP with an aminating agent in the presence of a specialized catalyst at elevated temperatures.

Supported Metal Catalysts (e.g., Pd-La/spinel Systems)

Supported metal catalysts are crucial for the efficiency of gas-phase amination. A notable example is a palladium-lanthanum catalyst supported on a magnesia-alumina spinel (Pd-La/spinel) researchgate.net. The spinel support itself is prepared by impregnating alumina (B75360) (Al2O3) with an aqueous solution of aluminum nitrate (B79036) and magnesium nitrate, followed by high-temperature calcination. The final catalyst is then created by impregnating this spinel support with an aqueous solution containing palladium chloride and lanthanum nitrate researchgate.net.

The performance of the Pd-La/spinel catalyst in the gas-phase amination of 2,6-DIPP has been documented over extended periods. Initial results show high efficiency, but performance declines over time, as detailed in the table below researchgate.net.

Reaction Time (hours)2,6-DIPP Conversion (%)2,6-DIPA Selectivity (%)2,6-DIPA Yield (%)
Initial98.588.987.5
48061.869.342.8
Catalyst Deactivation and Regeneration Mechanisms (e.g., Coke Formation)

A significant challenge in the continuous gas-phase amination is catalyst deactivation, primarily caused by coke formation researchgate.netmdpi.com. Coke, which is carbonaceous deposits, can form on both the active metal sites and the catalyst support, blocking pores and active centers researchgate.netresearchgate.netihcp.ru. In the case of the Pd-La/spinel system, two distinct types of coke have been identified. Coke formed on the metal component can be combusted at approximately 242°C, while coke on the support requires a higher temperature of about 324°C for removal researchgate.net.

Analysis of the coke reveals a composition that includes aromatic and aliphatic rings, alkyl groups, condensed ring aromatic hydrocarbons, and amine groups, suggesting it is formed through the dehydrogenation and polymerization of aromatic precursor compounds researchgate.net. Despite this deactivation, the coked catalyst demonstrates good combustion behavior and can be regenerated by heating it to below 550°C, which burns off the accumulated coke researchgate.net. The initial rate of coke formation often correlates with the density of acid sites on the catalyst mdpi.com.

Kinetic Studies and Mechanistic Pathways of Amination

Kinetic studies of the amination of phenol (B47542) derivatives suggest that the reaction rate is strongly influenced by the acidity of the catalyst researchgate.net. The proposed mechanism involves the initial adsorption of the phenol compound onto the acid sites of the catalyst. It has been observed that catalyst sites of moderate acid strength are the most effective for this reaction. Catalysts with highly acidic sites tend to be poisoned by the reactant (phenol) or the product (aniline), which inhibits their activity researchgate.net. For the amination of phenol derivatives, an activation energy of 23 kcal/mol has been reported, providing insight into the energy requirements of the reaction pathway researchgate.net.

Purification Strategies for Enhanced Purity of 2,6-Diisopropylaniline

Achieving high purity is critical for the applications of 2,6-Diisopropylaniline. One effective purification method involves chemical conversion to a salt, followed by recrystallization google.com. In this process, crude 2,6-diisopropylaniline is first treated with an alkyl- or arylsulfonic acid. This reaction forms the corresponding alkyl- or arylsulfonic acid salt of 2,6-diisopropylaniline, which is a novel compound google.com.

This sulfonic acid salt is then purified by recrystallization from a suitable organic solvent, such as an alcohol like methanol, ethanol, or preferably, isopropanol (B130326) google.com. The recrystallization process selectively isolates the salt of the desired compound, leaving impurities behind in the solvent. The final step involves treating the purified crystals of the sulfonic acid salt with an alkali. This neutralizes the acid, liberating the high-purity 2,6-diisopropylaniline google.com.

Derivatization and Recrystallization Techniques (e.g., Alkyl/Arylsulfonic Acid Salts)

The purification process begins by reacting crude 2,6-diisopropylaniline with an alkyl- or arylsulfonic acid to form a corresponding salt. google.com This derivatization is a key step, as the resulting salt often has different solubility properties than the starting material and its impurities, facilitating purification by recrystallization.

The selection of the sulfonic acid is crucial for the efficiency of the purification. Commonly used acids include both alkylsulfonic and arylsulfonic acids. Examples of these acids are detailed in the table below.

Acid Type Specific Examples
Alkylsulfonic AcidsMethanesulfonic Acid, Ethanesulfonic Acid, Propanesulfonic Acid, Butanesulfonic Acid
Arylsulfonic AcidsBenzenesulfonic Acid, p-Toluenesulfonic Acid

Data sourced from a patented purification method. google.com

The formation of the salt is typically achieved by bringing the 2,6-diisopropylaniline into contact with the chosen sulfonic acid in a suitable organic solvent. Once the alkyl- or arylsulfonic acid salt of 2,6-diisopropylaniline is formed, it is then purified by recrystallization from an organic solvent. google.com The choice of solvent is important for obtaining high-purity crystals. A mixture of alcohol and toluene (B28343), for instance, has been found to be effective. google.com The resulting crystalline salts, such as 2,6-diisopropylaniline methanesulfonate, 2,6-diisopropylaniline benzenesulfonate, and 2,6-diisopropylaniline p-toluenesulfonate, are novel compounds that serve as stable intermediates in this purification process. google.com

Alkaline Treatment for Compound Recovery

Following the recrystallization and isolation of the purified 2,6-diisopropylaniline sulfonic acid salt, the final step is the recovery of the free 2,6-diisopropylaniline. This is accomplished through an alkaline treatment. google.com

The purified salt is treated with an alkali to neutralize the sulfonic acid and liberate the free amine. google.com The choice of the alkali is not particularly limited, but salts of alkali metals or alkaline earth metals are generally preferred. The table below lists suitable alkalis for this process.

Alkali Type Specific Examples
Alkali Metal HydroxidesSodium Hydroxide
Alkali Metal CarbonatesSodium Carbonate
Alkali Metal BicarbonatesSodium Hydrogen Carbonate

Data sourced from a patented purification method. google.com

The recovery process typically involves dissolving the recrystallized salt in an organic solvent and then mixing it with an aqueous solution of the alkali. google.com The amount of alkali used is generally between 1 to 5 equivalents relative to the sulfonic acid. google.com After the reaction, the organic layer containing the purified 2,6-diisopropylaniline is separated, washed, and dried. The solvent is then removed, typically by distillation, to yield the final high-purity product. google.com

2,6 Diisopropylaniline As a Precursor and Ligand in Coordination Chemistry

Synthesis and Characterization of Schiff Base Ligands Derived from 2,6-Diisopropylaniline

Monotopic and Multitopic Schiff Base Precursors

2,6-Diisopropylaniline is a versatile precursor for both monotopic and multitopic Schiff base ligands.

Monotopic Ligands: These ligands are designed to coordinate to a single metal center. A common example is the NacNac ligand, a β-diketiminate, formed from the condensation of 2,6-diisopropylaniline with a β-diketone like acetylacetone (B45752). wikipedia.org The reaction typically involves heating the reactants in a solvent such as toluene (B28343) with an acid catalyst to drive the dehydration process. rsc.org

Multitopic Ligands: These ligands possess multiple coordination sites, enabling them to bind to two or more metal centers simultaneously, forming polynuclear complexes. 2,6-diisopropylaniline can be condensed with multifunctional aldehydes to create these complex structures. For instance, reacting 2,6-diisopropylaniline with aldehydes like 1,3,5-tris(4-hydroxy-5-formylphenyl)benzene yields elaborate multitopic precursors capable of coordinating with multiple rare-earth metals.

Carbonyl CompoundAniline (B41778) DerivativeResulting Ligand Type
Acetylacetone2,6-DiisopropylanilineMonotopic (e.g., NacNac) wikipedia.org
Diacetylpyridine2,6-DiisopropylanilineMonotopic (Diiminopyridine) wikipedia.org
Furfural (B47365)4,4'-methylenebis(2,6-diisopropylaniline) (B1220205)Ditopic chemrestech.com

Investigation of Substituted Benzylidene Derivatives

The electronic and steric properties of Schiff base ligands can be finely tuned by using substituted benzaldehydes in the condensation reaction with 2,6-diisopropylaniline. The substituents on the benzylidene ring can influence the coordination properties of the resulting ligand. For example, the reaction of 4,4'-methylenebis(2,6-diisopropylaniline) with furfural, a substituted aldehyde, yields a di-Schiff base ligand with furan (B31954) moieties. chemrestech.com The synthesis involves refluxing the bis-aniline with two equivalents of the aldehyde in an ethanol (B145695) solution. chemrestech.com Characterization using ¹H NMR shows the distinctive imine proton signal (CH=N) at approximately δ = 8.32 ppm, while the infrared spectrum displays the characteristic azomethine (C=N) stretching frequency around 1650 cm⁻¹. chemrestech.com

AldehydeAnilineKey Spectroscopic Data (Ligand)
Furfural4,4'-methylenebis(2,6-diisopropylaniline)¹H NMR (CDCl₃): δ = 8.32 ppm (s, 2H, CH=N). IR (KBr): ν(C=N) = 1650 cm⁻¹ chemrestech.com

Development of Polydentate Ligands

The versatility of 2,6-diisopropylaniline extends to the formation of various polydentate ligands, which can offer multiple donor atoms for metal coordination.

NSN-donor proligands: 2,6-Diisopropylaniline is a known precursor for creating NSN-donor proligands, such as 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene. These ligands provide a specific coordination environment with two nitrogen donors and one sulfur donor.

4,4'-methylenebis(2,6-diisopropylaniline) derivatives: This diamine, itself derived from 2,6-diisopropylaniline, is a valuable building block for larger, binucleating ligands. As mentioned, its reaction with aldehydes like furfural produces a ditopic Schiff base ligand capable of binding two metal centers. chemrestech.com This ligand, N,N'-(methylenebis(2,6-diisopropyl-4,1-phenylene))bis(1-(furan-2-yl)methanimine), provides a framework for constructing binuclear metal complexes. chemrestech.com

Formation and Characterization of Metal Complexes

Schiff base ligands derived from 2,6-diisopropylaniline readily form stable complexes with a wide array of metal ions. The bulky 2,6-diisopropylphenyl groups play a crucial role in stabilizing the metal center, often dictating the coordination geometry and preventing unwanted side reactions.

Transition Metal Complexes (e.g., Copper, Nickel, Cobalt, Palladium, Yttrium)

Ligands derived from 2,6-diisopropylaniline have been successfully used to synthesize complexes with various transition metals.

Cobalt, Nickel, and Copper: The di-Schiff base ligand derived from 4,4'-methylenebis(2,6-diisopropylaniline) and furfural reacts with cobalt(II), nickel(II), and copper(II) chlorides to form binuclear complexes with the general formula [M₂(L)Cl₄]. chemrestech.comchemrestech.com Characterization of these complexes shows a shift in the azomethine (C=N) stretching frequency in the IR spectrum to a lower wavenumber (<1650 cm⁻¹) upon coordination to the metal ion. chemrestech.com Similarly, the ¹H NMR signal for the imine proton also shifts upon complexation, indicating the involvement of the imine nitrogen in binding to the metal. chemrestech.com

Palladium: While specific examples with Schiff bases from 2,6-diisopropylaniline are part of broader research, palladium(II) is well-known to form square planar complexes with Schiff base ligands, typically binding through the imine nitrogen.

Yttrium: 2,6-Diisopropylaniline has been used to create rigid bis-anilido NON-donor ligands. These can react with yttrium alkyl precursors like [Y(CH₂SiMe₃)₃(THF)₂] to produce monoalkyl yttrium complexes. consensus.appresearchgate.net

Metal IonLigand DerivativeComplex Formula/TypeKey Spectroscopic Shift (upon complexation)
Cobalt(II)Di-Schiff base from furfural[Co₂(L)Cl₄]IR: ν(C=N) shifts to <1650 cm⁻¹. ¹H NMR: Imine proton (CH=N) signal shifts downfield (e.g., to δ = 8.12 ppm). chemrestech.com
Nickel(II)Di-Schiff base from furfural[Ni₂(L)Cl₄]IR: ν(C=N) shifts to <1650 cm⁻¹. ¹H NMR: Imine proton (CH=N) signal shifts downfield (e.g., to δ = 8.51 ppm). chemrestech.com
Copper(II)Di-Schiff base from furfural[Cu₂(L)Cl₄]IR: ν(C=N) shifts to <1650 cm⁻¹. chemrestech.comchemrestech.com
Yttrium(III)Bis-anilido NON-donor ligand[(XN₂)Y(CH₂SiMe₂R)(THF)]Formation confirmed by NMR and X-ray crystallography. consensus.app
Copper(I) Complexes with Beta-Diketiminate Ligands

A significant application of 2,6-diisopropylaniline is in the synthesis of β-diketiminate (NacNac) ligands, which are highly effective in stabilizing low-valent metal centers like copper(I). The synthesis of a monotopic NacNac ligand precursor involves the condensation of 2,6-diisopropylaniline with acetylacetone, often catalyzed by p-toluenesulfonic acid. rsc.org

These NacNac pro-ligands (HL) can then be deprotonated and reacted with a copper(I) source to form the desired complexes. For example, heteroleptic Cu(I) complexes of the type Cu(diimine)(NacNac) are known. osti.gov More directly, binuclear copper(I) complexes can be formed using dinucleating bis(β-diketiminate) pro-ligands. rsc.orgresearchgate.net The reaction of these ligands with a copper(I) source like mesitylcopper allows for the isolation of dicopper(I) complexes. rsc.org These complexes are characterized by X-ray diffraction, multinuclear NMR spectroscopy, and elemental analysis. rsc.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, and 2,6-diisopropylaniline is a key player in the synthesis of some of the most common and effective NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms of the heterocyclic ring are critical for the stability and catalytic activity of the resulting metal complexes. researchgate.net

These NHC ligands, derived from 2,6-diisopropylaniline, form robust complexes with a variety of transition metals, including palladium, gold, and ruthenium. The synthesis of these complexes often involves the reaction of the corresponding imidazolium (B1220033) salt with a suitable metal precursor. For instance, abnormal N-heterocyclic carbene (aNHC) palladium complexes can be synthesized from the reaction of 1,3-bis(2,6-diisopropylphenyl)-2-phenyl-imidazolium iodide with palladium(II) chloride in the presence of silver(I) oxide. semanticscholar.org Similarly, a gold(I) isocyanato complex featuring the IPr ligand has been synthesized by ligand metathesis from [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride and sodium cyanate. acs.org

The steric bulk provided by the diisopropylphenyl groups not only protects the metal center but also influences the catalytic activity and selectivity in various organic transformations, such as cross-coupling reactions. semanticscholar.org

Table 1: Selected N-Heterocyclic Carbene Complexes Derived from 2,6-Diisopropylaniline
ComplexMetalApplication
(aIPrPh)PdCl2PalladiumSuzuki-Miyaura cross-coupling reactions
(IPr)Au(NCO)GoldPrecursor for further catalytic studies
[RuCl2(IPr)(p-cymene)]RutheniumTransfer hydrogenation of ketones
Yttrium Alkyl Anilido Species

2,6-Diisopropylaniline readily reacts with yttrium alkyl complexes to form yttrium alkyl anilido species through protonolysis. For example, the reaction of a yttrium dialkyl complex with one equivalent of 2,6-diisopropylaniline yields the corresponding yttrium anilido alkyl complex. acs.orgnih.gov These species can be further transformed; for instance, a subsequent σ-bond metathesis reaction with phenylsilane (B129415) can produce a dimeric yttrium anilido hydride complex. acs.orgresearchgate.net

These yttrium complexes, featuring the bulky anilido ligand derived from 2,6-diisopropylaniline, exhibit high reactivity towards a variety of unsaturated substrates. acs.orgresearchgate.net The synthesis of these complexes demonstrates the utility of 2,6-diisopropylaniline in stabilizing reactive early transition metal centers.

Table 2: Synthesis of Yttrium Alkyl Anilido Species
ReactantsProductReaction Type
[LY(CH2SiMe3)2] + 2,6-diisopropylaniline[LY(NH(DIPP))(CH2SiMe3)]Protonolysis
[LY(NH(DIPP))(CH2SiMe3)] + PhSiH3[LY(NH(DIPP))(μ-H)]2σ-bond metathesis
s-Block Metal Amidophenyl Complexes (e.g., Potassium and Calcium Derivatives)

The chemistry of s-block metals has been significantly advanced by the use of bulky amido ligands, and 2,6-diisopropylanilide has proven to be a valuable ligand in this context. Potassium and calcium complexes of 2,6-diisopropylanilide have been synthesized and structurally characterized, revealing interesting coordination chemistry.

The transamination of potassium bis(trimethylsilyl)amide (KHMDS) with 2,6-diisopropylaniline is a common route to potassium 2,6-diisopropylphenylamide. kaust.edu.sa The resulting potassium amide can then be used to synthesize calcium amide complexes via salt metathesis with calcium iodide. kaust.edu.sa The solid-state structures of these complexes often show polymeric or dimeric arrangements, influenced by the coordinating solvent molecules like tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), or pentamethyldiethylenetriamine (PMDETA). kaust.edu.sa

For instance, recrystallization of the initial product from the reaction of KHMDS and 2,6-diisopropylaniline in the presence of THF leads to a polymeric potassium complex, [(μ-thf)K2{N(H)Dipp}2]∞. kaust.edu.sa The corresponding calcium complex, [(pmdeta)Ca{N(H)Dipp}2], can be synthesized from the reaction of the potassium amide with calcium iodide in the presence of PMDETA. kaust.edu.sa These s-block metal amides have shown catalytic activity in reactions such as the hydroamination of diphenylbutadiyne. kaust.edu.sa

Table 3: Examples of s-Block Metal Amidophenyl Complexes
ComplexMetalKey Structural Feature
[(μ-thf)K2{N(H)Dipp}2]∞PotassiumPolymeric chain with bridging THF
[(pmdeta)K{N(H)Dipp}]2PotassiumDimeric structure with PMDETA ligand
[(pmdeta)Ca{N(H)Dipp}2]CalciumMonomeric with PMDETA coordination
[K2Ca{N(H)Dipp}4]∞Potassium, CalciumCalciate with polymeric structure

Structural Elucidation of Metal Complexes through X-ray Crystallography

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes containing ligands derived from 2,6-diisopropylaniline. This technique provides precise information on bond lengths, bond angles, and coordination geometries, which are fundamental to understanding the properties and reactivity of these compounds.

For N-heterocyclic carbene complexes, X-ray diffraction studies have confirmed the coordination of the carbene to the metal center and have provided detailed structural parameters. For example, in the gold(I) isocyanato complex with the IPr ligand, the Au-Ccarbene bond length was determined to be 1.963(2) Å and the Au-N bond length to the isocyanate ligand is 1.999(2) Å, with a nearly linear C-Au-N angle. acs.org In a series of abnormal NHC palladium(II) complexes, the molecular structures of ten different compounds were established by single-crystal X-ray diffraction, revealing details of the palladium coordination environment. semanticscholar.org

In the case of the dimeric yttrium anilido hydride complex, [LY(NH(DIPP))(μ-H)]2, X-ray crystallography revealed the bridging nature of the hydride ligands and provided key bond distances, such as the Y-Nanilido bond length of 2.234(3) Å and the Y-H distances of 2.16(3) Å and 2.13(3) Å. nih.gov

The solid-state structures of the s-block metal amidophenyl complexes have also been extensively studied by X-ray diffraction. These studies have revealed a variety of structural motifs, from polymeric chains to discrete dimers, often influenced by the choice of solvent and coligands. For example, the structure of [(pmdeta)Ca{N(H)Dipp}2] was confirmed to be monomeric, with the calcium center coordinated to two anilido ligands and one PMDETA molecule. kaust.edu.sa

Table 4: Selected X-ray Crystallographic Data for Metal Complexes
ComplexMetalBondBond Length (Å)Bond Angle (°)Angle
(IPr)Au(NCO)GoldAu-Ccarbene1.963(2)C-Au-N~180
[LY(NH(DIPP))(μ-H)]2YttriumY-Nanilido2.234(3)H-Y-H58.1(19)
[LY(NH(DIPP))(CH2SiMe3)]YttriumY-Nanilido2.257(2)Nanilido-Y-Namido116.6(1)
[(pmdeta)Ca{N(H)Dipp}2]CalciumCa-N2.275(2), 2.290(2)N-Ca-N120.37(7)

Investigation of Steric and Electronic Influences on Ligand Properties and Metal Coordination

The 2,6-diisopropylphenyl substituents on ligands derived from 2,6-diisopropylaniline exert profound steric and electronic effects that are crucial in determining the properties and reactivity of the corresponding metal complexes. The steric bulk of these groups can control the coordination number of the metal center, prevent unwanted side reactions such as dimerization, and influence the selectivity of catalytic processes.

The steric properties of NHC ligands are often quantified using the concept of "percent buried volume" (%Vbur), which measures the percentage of the space around the metal center that is occupied by the ligand. NHC ligands with 2,6-diisopropylphenyl substituents have significantly larger buried volumes compared to less bulky analogues. nih.gov This steric hindrance is not uniform and creates a specific "reactive pocket" around the metal. For NHCs with 2,6-diisopropylphenyl N-substituents, this pocket is described as vault-shaped, which can influence the approach of substrates in catalytic reactions. acs.org

The electronic properties of the 2,6-diisopropylphenyl group also play a role. While primarily considered a bulky, electron-donating group through inductive effects, the ability of the aryl ring to participate in π-interactions can also influence the electronic environment of the metal center. The interplay between these steric and electronic factors allows for the fine-tuning of the catalytic activity. For instance, in Ni-catalyzed reductive couplings of alkynes and aldehydes, the regioselectivity is controlled by the steric repulsions between the alkyne substituents and the highly hindered NHC ligand in the oxidative addition transition state. dntb.gov.ua The orientation of the N-aryl substituents on the NHC ligand directly affects the shape of the reactive pocket and thus the regioselectivity. dntb.gov.ua

In copper-catalyzed borylation reactions, unsymmetrically substituted N-aryl groups on a chiral NHC, including a 2,6-diisopropylphenyl group, were found to enhance both enantioselectivity and reactivity. scispace.com This highlights how subtle modifications to the steric and electronic environment of the ligand can have a significant impact on the outcome of a catalytic reaction.

Catalytic Applications and Mechanistic Studies Involving 2,6 Diisopropylaniline

Transition Metal-Catalyzed Organic Transformations

Hydroamination Reactions

Ligands derived from 2,6-diisopropylaniline are instrumental in forming catalysts for hydroamination reactions, an atom-economical process for synthesizing amines. The steric bulk provided by the 2,6-diisopropylphenyl groups is crucial for the stability and catalytic activity of the resulting metal complexes.

A notable example involves the use of a dipotassium (B57713) tetrakis(2,6-diisopropylanilino)calciate precatalyst, [K2Ca{N(H)Dipp}4], in the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines. bohrium.com In this reaction, conducted in tetrahydrofuran (B95107) (THF), singly hydroaminated butadiynes were formed as mixtures of E/Z isomers after approximately six hours. The reaction mechanism is proposed to initiate with a transamination step, leading to the formation of the active catalytic species. This is followed by the addition of the calcium-nitrogen (Ca-N) bond across one of the carbon-carbon triple bonds of the diphenylbutadiyne substrate. bohrium.com

Further research has demonstrated that extending the reaction time to three days and using a twofold excess of N-methyl-aniline can yield doubly hydroaminated products, with a preference for the E-isomer. bohrium.com The second hydroamination step was observed to be significantly slower than the first. bohrium.com Titanium-based catalysts incorporating 2,6-diisopropylaniline derivatives have also been developed as pre-catalysts for the hydroamination of alkynes. acs.org

Table 1: Hydroamination of Diphenylbutadiyne with Secondary N-Methyl-Anilines
PrecatalystSubstratesReaction TimeProduct(s)Key Observation
[K2Ca{N(H)Dipp}4]Diphenylbutadiyne, N-methyl-anilines~6 hoursSingly hydroaminated butadiynes (E/Z mixture)The first hydroamination is relatively fast. bohrium.com
[K2Ca{N(H)Dipp}4]Diphenylbutadiyne, 2x N-methyl-anilines~3 daysDoubly hydroaminated products (E-isomer favored)The second hydroamination step is significantly slower. bohrium.com

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms of catalysts derived from 2,6-diisopropylaniline is essential for optimizing their performance and expanding their applications.

A critical step in many catalytic cycles involving 2,6-diisopropylaniline-based ligands is the deprotonation of the aniline (B41778) nitrogen to form a metal-amido bond. This process generates the active catalytic species. The general mechanism for base-catalyzed hydroamination often begins with the deprotonation of the amine by a metal complex to yield a metal amide. acs.orgnih.gov

For instance, the reaction of tris(trimethylsilyl)aluminum etherate, (Me3Si)3Al•OEt2, with the sterically hindered 2,6-diisopropylaniline in hexane (B92381) at room temperature initially leads to the formation of an acid-base adduct, (Me3Si)3Al•N(H)2(2,6-iPr2C6H3). researchgate.net This demonstrates the initial coordination of the amine to the metal center before deprotonation. Subsequent heating of this adduct in refluxing toluene (B28343) results in the elimination of trimethylsilane (B1584522) (Me3SiH) and the formation of a trimeric iminoalane, [(Me3Si)AlN(2,6-iPr2C6H3)]3, which contains a formal aluminum-nitrogen double bond character within its structure. researchgate.net This transformation from an aminoalane adduct to an iminoalane highlights a deprotonation-condensation pathway. researchgate.net Similarly, electrochemical oxidation of a copper(I)-ammine complex can lead to a copper(II)-ammine species that is then deprotonated by excess ammonia (B1221849) to form a highly reactive copper(II)-amide intermediate. researchgate.net

The identification of transient or stable intermediates is key to elucidating catalytic mechanisms. In systems utilizing 2,6-diisopropylaniline, several reactive intermediates have been characterized.

As mentioned, the reaction between (Me3Si)3Al•OEt2 and 2,6-diisopropylaniline provides well-defined examples of intermediates. The initially formed adduct, (Me3Si)3Al•N(H)2(2,6-iPr2C6H3), is a stable precursor that can be isolated before it undergoes deprotonation and elimination to form the cyclic trimer [(Me3Si)AlN(2,6-iPr2C6H3)]3. researchgate.net

In the context of hydroamination catalyzed by Group 4 metals, metal imido complexes are considered the catalytically active species. acs.org These intermediates, such as arylimido complexes [Cp*Ti(NXylN)(:NR)(L)] (where R can be a 2,6-diisopropylphenyl group), are formed through ligand exchange. acs.org The proposed mechanism involves a [2+2] cycloaddition between the metal-imido bond and the alkyne substrate to form an azametallacyclobutene intermediate. acs.org This intermediate then undergoes further reaction to yield the hydroamination product.

Table 2: Characterized Intermediates in Reactions Involving 2,6-Diisopropylaniline
ReactantsIdentified IntermediateType of IntermediateReference
(Me3Si)3Al•OEt2 + 2,6-Diisopropylaniline(Me3Si)3Al•N(H)2(2,6-iPr2C6H3)Acid-Base Adduct researchgate.net
(Me3Si)3Al•N(H)2(2,6-iPr2C6H3) (heated)[(Me3Si)AlN(2,6-iPr2C6H3)]3Trimeric Iminoalane researchgate.net
Titanium Complex + 2,6-Diisopropylaniline[Cp*Ti(NXylN)(:N-2,6-iPr2C6H3)(L)]Metal Imido Complex acs.org

The efficiency of a catalytic cycle is governed by the thermodynamics and kinetics of its constituent steps. While detailed thermodynamic and kinetic data for hydroamination reactions specifically involving 2,6-diisopropylaniline catalysts are not extensively detailed in the provided context, general principles can be applied.

The stability of intermediates plays a crucial role. For example, the formation of the stable adduct (Me3Si)3Al•N(H)2(2,6-iPr2C6H3) suggests a thermodynamically favorable initial step. researchgate.net However, the subsequent elimination of Me3SiH requires thermal energy (refluxing toluene), indicating a significant kinetic barrier for this deprotonation and rearrangement step. researchgate.net

Thermodynamic analysis of related aniline coupling reactions has shown that positive Gibbs free energy (ΔG) and enthalpy (ΔH) values indicate non-spontaneous and endothermic processes, respectively, which require energy input to proceed. researchgate.net The activation energy (Ea) quantifies the kinetic barrier that must be overcome. For a catalytic cycle to be efficient, the activation barriers for each step, including substrate coordination, bond formation/cleavage (e.g., C-N bond formation), and product release, must be reasonably low. The bulky 2,6-diisopropylaniline-derived ligands can influence these barriers by modifying the steric and electronic environment of the metal center. researchgate.net

Advanced Organic Synthesis Applications of 2,6 Diisopropylaniline

Condensation Reactions for Specialized Derivatives

The reaction of the primary amine group of 2,6-diisopropylaniline with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of specialized derivatives with applications in ligand synthesis and coordination chemistry.

2,6-Diisopropylaniline undergoes condensation with β-dicarbonyl compounds, such as triacetylmethane (B1294483), to form β-enaminone derivatives. This reaction typically proceeds in the presence of an acid catalyst, like p-toluenesulfonic acid, in a suitable solvent such as toluene (B28343). ijcce.ac.irnih.gov The resulting product is a diketone derivative where the enamine moiety is stabilized by the bulky 2,6-diisopropylphenyl group. ijcce.ac.ir Specifically, the reaction with triacetylmethane yields 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione. ijcce.ac.irnih.gov

These β-enaminone compounds are important intermediates in organic synthesis. beilstein-journals.org They are versatile synthons for the preparation of various natural products and heterocyclic compounds. nih.gov The steric bulk provided by the 2,6-diisopropylaniline moiety can influence the stereochemical outcome of subsequent reactions and the properties of the final products. The general reaction for the synthesis of β-enaminones involves the direct condensation of a 1,3-dicarbonyl compound with a primary amine. ijcce.ac.irresearchgate.net

Table 1: Synthesis of Diketone Derivatives

Reactant 1 Reactant 2 Catalyst Product
2,6-Diisopropylaniline Triacetylmethane p-Toluenesulfonic acid 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione
2,6-Diisopropylaniline Acetylacetone (B45752) Formic acid (Z)-4-((2,6-diisopropylphenyl)amino)pent-3-en-2-one

Synthesis of Complex Heterocyclic Systems

The unique steric and electronic properties of 2,6-diisopropylaniline make it an ideal starting material for the construction of complex heterocyclic frameworks that are central to the development of catalysts and functional materials.

The reaction of 2,6-diisopropylaniline with α,β-unsaturated aldehydes and ketones can lead to the formation of α,β-unsaturated iminium salts. This transformation is a key step in organocatalysis, where the activation of an unsaturated carbonyl compound by a chiral amine generates a reactive iminium ion intermediate. unipd.it While the direct synthesis of stable α,β-unsaturated iminium salts from 2,6-diisopropylaniline is not extensively documented, the closely related β-enaminones are readily prepared through the condensation of 2,6-diisopropylaniline with β-dicarbonyl compounds. beilstein-journals.orgresearchgate.net

β-Enaminones are tautomers of the corresponding imines and can be considered as vinylogous amides. beilstein-journals.org These compounds are valuable intermediates for the synthesis of a wide array of heterocyclic and carbocyclic structures. beilstein-journals.org The synthesis of enaminones is often achieved by the direct condensation of 1,3-dicarbonyl compounds with primary amines, sometimes in the presence of a catalyst. ijcce.ac.irorganic-chemistry.org The bulky 2,6-diisopropylphenyl group in these derivatives plays a significant role in directing the regioselectivity of subsequent reactions.

2,6-Diisopropylaniline is a key precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. researchgate.net The synthesis of the imidazolium (B1220033) salt precursors to these NHCs often involves the reaction of 2,6-diisopropylaniline with glyoxal (B1671930) and a source of formaldehyde (B43269), followed by cyclization. researchgate.netwikipedia.org

A common route to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a widely used NHC precursor, involves a two-step process. First, 2,6-diisopropylaniline is reacted with a 40% aqueous solution of glyoxal in the presence of formic acid to form the corresponding N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine. wikipedia.org This diimine is then cyclized with a formaldehyde equivalent, such as paraformaldehyde, in the presence of an acid to yield the desired imidazolium salt. wikipedia.org

Table 2: Synthesis of IPr·HCl (NHC Precursor)

Step Reactants Reagents/Conditions Product
1 2,6-Diisopropylaniline, Glyoxal (40% aq.) Formic acid, Methanol, Room Temperature N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine
2 N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine Paraformaldehyde, Hydrochloric acid (in dioxane) 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

Development of Novel Organic Reagents

The steric bulk of 2,6-diisopropylaniline is leveraged in the design of novel organic reagents that enable challenging chemical transformations with high efficiency and selectivity.

N-Cyclohexyl-2,6-diisopropylaniline, often abbreviated as CyanH, is a hindered secondary aniline (B41778) that serves as a precursor to the powerful anilide base, lithium N-cyclohexyl-2,6-diisopropylanilide (LiCyan). orgsyn.org This base has proven to be highly effective in nickel-catalyzed α,β-dehydrogenation reactions of carbonyl compounds. orgsyn.org

The synthesis of CyanH is achieved through the reductive amination of 2,6-diisopropylaniline with cyclohexanone. orgsyn.org The reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) in the presence of an acid like acetic acid. orgsyn.org

Once prepared, CyanH can be deprotonated with a strong base, such as n-butyllithium, to generate LiCyan in situ. orgsyn.org LiCyan is a highly hindered base that can selectively deprotonate the α-position of a variety of carbonyl compounds, including amides, to form the corresponding enolates. These enolates then participate in the nickel-catalyzed dehydrogenation process to introduce an α,β-double bond. orgsyn.org The use of LiCyan has been shown to provide excellent yields and to tolerate a broader range of substrates compared to other hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP). orgsyn.org

Table 3: Application of CyanH in Dehydrogenation

Precursor Base Generation Application
N-Cyclohexyl-2,6-diisopropylaniline (CyanH) Deprotonation with n-butyllithium to form LiCyan Base in Nickel-catalyzed α,β-dehydrogenation of carbonyls

Spectroscopic and Analytical Characterization in 2,6 Diisopropylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the characterization of 2,6-diisopropylaniline, offering insights into the proton and carbon environments within the molecule.

Proton NMR spectra of 2,6-diisopropylaniline provide distinct signals corresponding to the aromatic, amine, methine, and methyl protons. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons appear as a multiplet, while the amine (NH₂) protons present as a broad singlet. The methine (CH) protons of the isopropyl groups are observed as a septet, and the methyl (CH₃) protons give rise to a doublet.

The chemical shifts can be influenced by the solvent and the formation of salts. For instance, in the hydrochloride salt (2,6-DIPA-HCl) dissolved in deuterated methanol, the aromatic, ammonium, methine, and methyl proton resonances are all shifted downfield compared to the free amine. osti.gov

¹H NMR Chemical Shifts (δ, ppm) for 2,6-Diisopropylaniline
Proton TypeChemical Shift (ppm) in CDCl₃Multiplicity
Aromatic (Ar-H)~7.0Multiplet
Amine (NH₂)~3.8Singlet (broad)
Methine (CH)~3.1Septet
Methyl (CH₃)~1.2Doublet

The ¹³C NMR spectrum of 2,6-diisopropylaniline complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons and the carbons of the isopropyl groups. The chemical shifts of the aromatic carbons provide insight into the electronic environment of the benzene (B151609) ring.

¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Diisopropylaniline
Carbon TypeChemical Shift (ppm)
Aromatic C-N~142.5
Aromatic C-CH~131.5
Aromatic CH (meta)~123.0
Aromatic CH (para)~126.0
Methine (CH)~28.0
Methyl (CH₃)~22.5

To unambiguously assign the proton and carbon signals, especially in more complex derivatives of 2,6-diisopropylaniline, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In 2,6-diisopropylaniline, COSY spectra would show correlations between the methine proton and the methyl protons of the isopropyl groups, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net This is crucial for assigning the signals of the methine and methyl groups, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together. For example, it can show correlations from the methine and methyl protons to the aromatic carbons they are attached to.

While not directly applicable to 2,6-diisopropylaniline itself, Fluorine-19 (¹⁹F) NMR is a powerful tool for the quantitative analysis of fluorinated derivatives. acgpubs.org Given that many pharmaceuticals and agrochemicals contain fluorine, this technique is relevant in studies involving modified 2,6-diisopropylaniline structures. researchgate.net ¹⁹F NMR offers high sensitivity and a wide range of chemical shifts, which minimizes signal overlap. biophysics.orghuji.ac.il This allows for accurate quantification of fluorinated compounds, impurities, or degradation products in a mixture. acgpubs.orgnih.govnih.gov The quantitative accuracy of ¹⁹F NMR can be very high, often with errors of less than 1%. acgpubs.org

The chemical shifts in both ¹H and ¹³C NMR spectra of substituted anilines are sensitive to the electronic effects of the substituents on the aromatic ring. These effects can be quantified and correlated with Hammett substituent constants (σ). acs.orgscience.gov Hammett constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.net A linear correlation often exists between the chemical shifts (particularly of the amine proton or para-carbon) and the Hammett constants for a series of substituted anilines. acs.orguark.edu Such correlations are valuable for predicting chemical shifts and for understanding the transmission of electronic effects through the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 2,6-diisopropylaniline. The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes for 2,6-diisopropylaniline include:

N-H Stretching : The primary amine group (NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups are observed just below 3000 cm⁻¹.

N-H Bending : The scissoring vibration of the NH₂ group is typically found around 1600-1650 cm⁻¹.

C=C Stretching : Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching : The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1250-1335 cm⁻¹ range. wikieducator.org

Characteristic IR Absorption Bands for 2,6-Diisopropylaniline
Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
N-H Bend1600 - 1650
Aromatic C=C Stretch1450 - 1600
Aromatic C-N Stretch1250 - 1335

The positions of these bands can be influenced by substituent effects and hydrogen bonding. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of 2,6-diisopropylaniline-based compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of thermally labile and high molecular weight compounds. In the context of 2,6-diisopropylaniline research, ESI-MS is particularly valuable for characterizing metal-ligand complexes and Schiff base derivatives. This method can provide precise information on the stoichiometry of metal-to-ligand binding in complexes. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS) can be used to elucidate the structure of these complex molecules. nih.govnih.gov For instance, the analysis of metal complexes may involve the release of free metal ions from the corresponding metal-ligand complexes during MS/MS experiments, allowing for the identification of the metal species. nih.govnih.govthermofisher.com

While ESI-MS is common for derivatives, other ionization methods like Electron Ionization (EI) are used for the direct analysis of compounds. The EI mass spectrum of N-(Diphenylvinylidene)-2,6-diisopropylaniline, a derivative of 2,6-diisopropylaniline, shows characteristic fragmentation patterns that are useful for its identification. nih.gov

EI-MS Fragmentation Data for N-(Diphenylvinylidene)-2,6-diisopropylaniline nih.gov
m/zFragment IonRelative Intensity (%)
353[M]⁺80
338[C₂₅H₂₄N]⁺22
186[C₁₃H₁₆N]⁺100
165[C₁₃H₉]⁺50
115[C₉H₇]⁺19
91[C₇H₇]⁺37
77[C₆H₅]⁺17
55[C₄H₇]⁺11
41[C₃H₅]⁺35

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is an essential tool for the impurity profiling of starting materials like 2,6-diisopropylaniline, which is critical in the manufacturing of pharmaceuticals and other fine chemicals. thermofisher.com The technique allows for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of the main compound. medistri.swissbiopharmaspec.com

In a typical GC-MS analysis for impurity profiling, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. medistri.swiss This allows for the detection of process-related impurities, ensuring the quality and safety of the final product. biopharmaspec.com

Potential Impurities in Technical Grade 2,6-Diisopropylaniline Detectable by GC-MS
Potential ImpuritySource
Aniline (B41778)Unreacted starting material
2-IsopropylanilineIncomplete alkylation
Isomers of diisopropylaniline (e.g., 2,4- or 3,5-)Side reactions during synthesis
TriisopropylanilineOver-alkylation
2,6-DiisopropylphenolStarting material for some synthesis routes semanticscholar.org

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2,6-diisopropylaniline that are crystalline, single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the structure-property relationships of these materials.

An example is the study of N-(Diphenylvinylidene)-2,6-diisopropylaniline, where X-ray diffraction revealed the molecule's orthorhombic crystal system and specific unit cell dimensions. nih.gov Such studies confirm the molecular structure and provide insights into the packing of molecules in the solid state, which can be influenced by weak intermolecular interactions like C—H⋯N hydrogen bonds. nih.gov

Crystallographic Data for N-(Diphenylvinylidene)-2,6-diisopropylaniline nih.gov
ParameterValue
Chemical FormulaC₂₆H₂₇N
Formula Weight353.49
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.082 (4)
b (Å)14.308 (4)
c (Å)17.790 (2)
Volume (ų)2057 (1)
Z4
Temperature (K)173 (2)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While 2,6-diisopropylaniline itself has a characteristic UV absorption profile, this technique is particularly informative for its derivatives, such as Schiff bases, which often exhibit distinct absorption bands in the UV-Vis region. The position and intensity of these bands can provide information about the electronic structure and conjugation within the molecule.

For example, Schiff bases derived from anilines and aldehydes show characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. ajol.info The specific wavelengths of these absorptions can be influenced by the substituents on the aromatic rings and the solvent used for the measurement.

Representative UV-Vis Absorption Data for Aniline-Derived Schiff Bases
Compound TypeTypical λmax (nm)Electronic Transition
Salicylaldehyde-based Schiff Base~246, 273π → π
Salicylaldehyde-based Schiff Base~359n → π

Note: Data are representative of Schiff bases derived from substituted anilines and may be similar for those derived from 2,6-diisopropylaniline. ajol.info

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This is a crucial step in the characterization of newly synthesized compounds to confirm their empirical formula. The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This technique is routinely applied in the characterization of Schiff bases and their metal complexes derived from 2,6-diisopropylaniline. mdpi.com

Elemental Analysis Data for a Co(II) Complex of a Schiff Base Derived from an Aniline Derivative mdpi.com
ElementCalculated (%)Found (%)
C39.6639.38
H4.864.24
N7.126.98

Note: The compound is [Co L Cl (H₂O)₂] where L is a Schiff base derived from p-amino aniline, presented as a representative example.

Chromatographic Techniques for Separation and Analysis (e.g., Gel Permeation Chromatography)

Various chromatographic techniques are essential for the separation and analysis of 2,6-diisopropylaniline and its derivatives. While techniques like GC are used for the analysis of the small molecule itself, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly important for characterizing polymers synthesized using catalysts derived from 2,6-diisopropylaniline. polymerchar.compolymerchar.com

2,6-Diisopropylaniline is a common precursor for ligands used in single-site catalysts for olefin polymerization. wikipedia.org GPC is used to determine the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI or Đ) of the resulting polymers, such as polyethylene. researchgate.netmit.edu This information is critical as it directly relates to the physical and mechanical properties of the polymer. High-temperature GPC (HT-GPC) is often required for the analysis of polyolefins due to their limited solubility at room temperature. mit.edupolymerchar.com

Representative GPC Data for Polyethylene Produced with a Catalyst System Based on an α-Diimine Ligand researchgate.net
Catalyst SystemActivity (kg PE/mol cat·h)Mₙ (g/mol)Mₙ (g/mol)PDI (Mₙ/Mₙ)
Ni(II) α-diimine / MAO13721.84 × 10⁶1.67 × 10⁵11

Note: The α-diimine ligand in this example is derived from a substituted aniline, demonstrating the application of GPC in characterizing polymers produced with catalysts from this family.

pH Metric Studies for Ligand-Metal Interactions

Potentiometric pH titrations are a fundamental analytical technique employed to investigate the interactions between ligands and metal ions in solution, allowing for the determination of protonation constants of the ligand and the stability constants of the resulting metal complexes. This method involves monitoring the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a titrant of known concentration, typically a strong base, is incrementally added.

The underlying principle of this technique is that the formation of a complex between a metal ion and a ligand results in the displacement or uptake of protons, leading to a change in the pH of the solution. By meticulously measuring these pH changes, the equilibria of the complexation reactions can be elucidated.

A typical experimental setup for a pH metric study involves the titration of a solution containing the ligand, a metal salt, and a known concentration of a strong acid with a standardized solution of a strong base. The titration is performed under a constant temperature and ionic strength to ensure thermodynamic consistency. The data is typically plotted as pH versus the volume of the titrant added, generating a titration curve.

The shape of the titration curve for the metal-ligand system, when compared to the titration curve of the free ligand, provides qualitative and quantitative information about the complex formation. A significant deviation between the two curves indicates the formation of metal complexes.

While 2,6-diisopropylaniline is a crucial precursor in the synthesis of a variety of ligands, detailed research findings from pH metric studies focusing solely on 2,6-diisopropylaniline as the primary ligand for determining ligand-metal interactions are not extensively available in the reviewed literature. It is more commonly derivatized to form more complex chelating agents whose coordination chemistry is then investigated.

For a hypothetical pH metric study of a ligand like 2,6-diisopropylaniline with a divalent metal ion (M²⁺), the data would be analyzed to determine the stability constants for the formation of ML and ML₂ complexes. The table below illustrates the type of data that would be generated from such a study.

Metal Ionlog K₁log K₂Experimental Conditions
Cu²⁺
Ni²⁺
Co²⁺
Zn²⁺

Table 1. Hypothetical Stability Constants of Metal Complexes with a Ligand.

Theoretical and Computational Studies on 2,6 Diisopropylaniline and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2,6-diisopropylaniline and its derivatives. DFT methods are used to determine the electronic structure of a molecule to predict its properties.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of 2,6-diisopropylaniline, geometry optimization is typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p). These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometrical Parameters for an Aniline (B41778) Derivative Core Structure

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (aromatic) ~1.39 C-C-C (aromatic) ~120
C-N ~1.40 C-N-H ~113
N-H ~1.01 H-N-H ~109
C-H (aromatic) ~1.08

Note: This table provides typical bond lengths and angles for the core aniline structure based on general DFT calculations for similar molecules, as specific data for 2,6-diisopropylaniline was not found in the searched literature.

The electronic properties of 2,6-diisopropylaniline can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DFT calculations are widely used to determine the energies of these orbitals. For aniline derivatives, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amine group, reflecting the electron-donating nature of the amino group. The LUMO is generally distributed over the aromatic ring. In a study of p-isopropylaniline, a structural isomer of 2,6-diisopropylaniline, the HOMO-LUMO energy gap was calculated to be 5.2968 eV using the B3LYP/6-311G(d,p) method, suggesting high stability thaiscience.info.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for p-Isopropylaniline

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap (ΔE) 5.2968 thaiscience.info

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For 2,6-diisopropylaniline, the MEP surface would be expected to show a region of high electron density around the nitrogen atom of the amine group, making it a likely site for electrophilic attack. The aromatic ring would also exhibit regions of negative potential. A study on p-isopropylaniline indicated that the negative molecular electrostatic potential sites intended for electrophilic attack are located on the aromatic carbon atoms C5 and C6 thaiscience.info.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of 2,6-diisopropylaniline, NBO analysis would reveal the nature of the C-N bond, the hybridization of the atoms, and the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring. These interactions contribute to the stability of the molecule and influence its reactivity.

Quantum Chemical Studies of Reaction Energetics and Rearrangements

Quantum chemical methods are instrumental in investigating the mechanisms and energetics of chemical reactions. For 2,6-diisopropylaniline, these studies can provide valuable information on reaction pathways, transition state structures, and activation energies.

One study investigated the reaction of 2,6-diisopropylaniline with tris(trimethylsilyl)aluminum. It was found that in hexane (B92381) at room temperature, these reactants form an adduct. However, upon refluxing in toluene (B28343), the reaction proceeds via the elimination of trimethylsilane (B1584522) (Me3SiH) to form a trimeric iminoalane, [(Me3Si)AlN(2,6-iPr2C6H3)]3 researchgate.net. Such studies help in understanding the influence of sterically demanding groups on the reaction pathway.

Another important reaction involving 2,6-diisopropylaniline is its use in the synthesis of N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis. The formation of these ligands often involves condensation reactions, and computational studies can elucidate the energetics of these processes.

In Silico Prediction of Biological Activity (e.g., Drug Likeness, ADME Properties)

In silico methods are increasingly used in drug discovery to predict the pharmacokinetic properties of molecules, including their absorption, distribution, metabolism, and excretion (ADME), as well as their potential for oral bioavailability. A key tool in this assessment is Lipinski's rule of five, which provides a set of guidelines for evaluating the drug-likeness of a compound wikipedia.orgunits.itdrugbank.comtiu.edu.iqnih.gov.

The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5 wikipedia.orgunits.ittiu.edu.iq.

For 2,6-diisopropylaniline, we can evaluate its drug-likeness based on its physicochemical properties.

Table 3: Predicted Physicochemical and ADME Properties of 2,6-Diisopropylaniline

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight ( g/mol ) 177.29 chemscene.comnih.gov Yes (< 500)
LogP 3.5156 chemscene.com Yes (≤ 5)
Hydrogen Bond Donors 1 chemscene.com Yes (≤ 5)
Hydrogen Bond Acceptors 1 chemscene.com Yes (≤ 10)
Rotatable Bonds 2 chemscene.com -

Based on these predicted properties, 2,6-diisopropylaniline adheres to all the criteria of Lipinski's rule of five, suggesting that it has favorable physicochemical properties for oral bioavailability. Its relatively low molecular weight, moderate lipophilicity, and low number of hydrogen bond donors and acceptors indicate that it is likely to have good absorption and permeation characteristics.

Emerging Research Areas and Future Directions

Advancements in Biomedical Research Applications

The biomedical field is exploring the potential of 2,6-diisopropylaniline derivatives, particularly in the development of new therapeutic agents. Research is concentrated on the synthesis of compounds with specific biological activities, leveraging the structural features of the 2,6-diisopropylaniline moiety to enhance efficacy and selectivity.

Schiff bases, which are compounds formed from the condensation of primary amines like 2,6-diisopropylaniline with carbonyl compounds, are known to exhibit a wide range of biological activities, including antimicrobial properties. The antimicrobial potential of Schiff bases often stems from the presence of the azomethine group (-C=N-), which is crucial for their biological activity. While specific studies on the antimicrobial effects of 2,6-diisopropylaniline-derived Schiff bases are an emerging area of interest, the broader class of these compounds has shown promise.

Furthermore, the coordination of Schiff base ligands with metal ions can significantly enhance their antimicrobial activity. These metal complexes may exhibit increased efficacy against various bacterial and fungal strains compared to the free ligands. The mechanism of action is often attributed to the chelation theory, where the metal ion reduces the polarity of the ligand, thereby increasing its lipophilicity and facilitating its penetration through the microbial cell membrane. This area of research opens up possibilities for the development of novel metal-based antimicrobial agents derived from 2,6-diisopropylaniline for combating drug-resistant pathogens.

Schiff base derivatives of 2,6-diisopropylaniline have been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. Free radicals are highly reactive species that can cause oxidative stress, leading to cellular damage and various health issues. Antioxidants can neutralize these radicals, mitigating their harmful effects.

A study on a Schiff base derived from 2,6-diisopropylaniline, 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine, demonstrated its potential as a free radical scavenger. The antioxidant capacity of this compound was evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and hydroxyl radical scavenging assays. While the compound showed effective scavenging activity, it was found to be less potent than the standard antioxidant Trolox. nih.govnih.gov

Antioxidant Activity of a 2,6-Diisopropylaniline Schiff Base Derivative
AssayIC50 (μg/mL)
DPPH22.69 ± 0.14
FRAP28.44 ± 0.12
OH27.97 ± 0.16

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

The antioxidant activity of Schiff bases is often attributed to their ability to donate hydrogen atoms or electrons, thereby stabilizing free radicals. scispace.commdpi.com The structural features of the Schiff base, such as the presence of electron-donating groups, can influence its antioxidant potential. mdpi.com This line of research suggests that Schiff base derivatives of 2,6-diisopropylaniline could serve as a foundation for the development of novel synthetic antioxidants.

Role in Advanced Materials Science

The distinct steric and electronic properties of 2,6-diisopropylaniline make it a valuable building block in the synthesis of advanced materials. Its applications span from the development of high-performance polymers to the creation of functional nanomaterials.

In the realm of polymers , 2,6-diisopropylaniline serves as a key intermediate in the production of synthetic resins and stabilizers. ncl.res.in Its bulky diisopropyl groups can impart desirable properties to polymers, such as enhanced thermal stability and solubility. It is also used in the preparation of ligands, like N-heterocyclic carbenes (NHCs) and NacNac ligands, which are instrumental in catalysis for polymer synthesis. wikipedia.orgmdpi.com

The development of nanomaterials is another promising area for 2,6-diisopropylaniline. It can be used in the synthesis of multitopic Schiff-base ligand precursors. ncl.res.invt.edu These ligands can then be used to create heterogeneous rare-earth metal catalysts, which have potential applications in various chemical transformations.

Furthermore, 2,6-diisopropylaniline has been identified as a foaming agent for porous plastics. nih.gov In this application, it can contribute to the creation of lightweight materials with enhanced physical strength and thermodynamic stability. nih.gov

Q & A

Q. How is 2,6-Diisopropylaniline utilized in synthesizing multitopic ligands?

DIPA is a key precursor for synthesizing Schiff-base ligands and NSN-donor proligands. For example, condensation with triacetylmethane in toluene (using p-toluenesulfonic acid as a catalyst) yields 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . Similarly, reactions with aldehydes (e.g., pyrazine-3,6-dicarboxaldehyde) under inert atmospheres produce imine-functionalized ligands, critical for coordination chemistry . Methodological steps include refluxing in aprotic solvents (e.g., NMP) at 80–130°C and purification via chromatography .

Q. What analytical techniques are standard for assessing purity in DIPA samples?

Proton (¹H) and fluorine (¹⁹F) NMR are primary tools. Impurities like 2,4-diisopropylaniline (2,4-DIPA) are identified via distinct aromatic proton shifts (e.g., 6.32 ppm for 2,4-DIPA vs. 6.51–6.91 ppm for DIPA) . Gas chromatography-mass spectrometry (GC-MS) and gel permeation chromatography (GPC) are complementary for separating and quantifying isomers or oligomeric byproducts .

Q. What is the role of DIPA in synthesizing epoxy curing agents?

DIPA reacts with formaldehyde to form 4,4′-methylenebis(2,6-diisopropylaniline) (MDIPA), a high-performance curing agent for adhesives and epoxy resins. The reaction occurs in aqueous conditions, with MDIPA’s purity critical for polymer thermal stability. Impurity profiling (e.g., residual 2-n-propyl-6-isopropylaniline) is performed using ¹⁹F NMR after derivatization with hexafluoroacetic acid .

Advanced Research Questions

Q. How can NMR resolve isomeric impurities in DIPA-derived compounds?

Advanced ¹H and ¹⁹F NMR techniques distinguish isomers like 2,4-DIPA and 2-n-propyl-6-isopropylaniline. For MDIPA, ¹⁹F NMR after derivatization provides higher accuracy (detection limits <0.1%) compared to ¹H NMR, which suffers from signal overlap and noise . Multi-pulse sequences (e.g., COSY) and deuterated solvents (e.g., CDCl₃) enhance resolution .

Q. What methodologies optimize DIPA-based condensation reactions for pyrazine derivatives?

Pyrazine dicarboxaldehydes (e.g., 2,5-dimethylpyrazine-3,6-dicarboxaldehyde) require controlled oxidation (SeO₂ in dioxane) followed by condensation with DIPA. Ozonolysis of styrylpyrazines (e.g., 2,6-distyrylpyrazine) at −50°C, followed by Na₂SO₃ reduction and DIPA addition, avoids thermal decomposition of intermediates . Yield optimization (up to 70%) involves stoichiometric control and inert atmospheres .

Q. How does DIPA facilitate catalytic reactivity in s-block metal amides?

Transamination of KN(SiMe₃)₂ with DIPA in toluene produces potassium amides (e.g., [K{N(H)Dipp}·KN(SiMe₃)₂]), which act as precursors for calcium and magnesium complexes. Solvent choice (THF, TMEDA) and coligands (PMDETA) influence coordination geometry and catalytic activity in dehydrohalogenation reactions .

Q. How do alkyl substituents in DIPA-derived polyimides affect thermal properties?

Polyimides synthesized from MDIPA exhibit glass transition temperatures (Tg) influenced by steric hindrance. Methyl substituents increase Tg by ~20°C compared to ethyl or isopropyl groups, while larger alkyl side chains reduce dielectric constants (from 3.2 to 2.8) due to free volume effects . Thermogravimetric analysis (TGA) shows decomposition temperatures >500°C, with thermal expansion coefficients adjustable via substituent size .

Q. What contradictions exist in NMR methods for impurity quantification?

While ¹⁹F NMR (post-derivatization) offers precision (±0.05% for 2,4-DIPA), ¹H NMR is faster but less accurate (±0.5%) due to peak overlap in aromatic regions . Researchers must weigh speed versus accuracy based on application needs—e.g., QC vs. mechanistic studies .

Methodological Considerations Table

TechniqueApplicationKey ParametersLimitations
¹⁹F NMRQuantifying 2,4-DIPA in MDIPADerivatization with hexafluoroacetic acid; LOD: 0.01%Requires hazardous reagents
GC-MSProfiling volatile impuritiesColumn: DB-5MS; Temp: 50–300°CLimited to low-MW byproducts
GPCSeparating oligomers in MDIPATHF mobile phase; PS standardsPoor resolution for isomers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropylaniline
Reactant of Route 2
Diisopropylaniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.